molecular formula C9H8N2O B158907 7-Methoxyquinazoline CAS No. 10105-37-0

7-Methoxyquinazoline

Cat. No.: B158907
CAS No.: 10105-37-0
M. Wt: 160.17 g/mol
InChI Key: CHRMMMLUWHPZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyquinazoline is a nitrogen-containing heterocyclic compound . It is a derivative of quinazoline, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves a selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol, which is prepared from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate .


Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O . It contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyrimidine .


Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have been synthesized using various methods. These methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Physical and Chemical Properties Analysis

This compound has an average mass of 160.173 Da and a monoisotopic mass of 160.063660 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • Cancer Treatment and Drug Development :

    • A derivative of 7-methoxyquinazoline, CUDc-101, exhibits potent inhibitory activity against HDAC, EGFR, and HER2, showing significant antiproliferative activity in various tumor cell lines. This compound is in clinical development for cancer treatment (Cai et al., 2010).
    • Another study synthesized a compound that effectively inhibits the proliferation of a lung cancer cell line, indicating potential for antitumor applications (Cai et al., 2019).
    • 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a promising anticancer lead, showed high antiproliferative activity and potential as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).
    • The synthesis of various this compound derivatives demonstrated their potential as novel tubulin inhibitors, which are crucial in cancer therapy (Jiang et al., 2019).
  • Radioactive Imaging for Tumor Detection :

    • Novel F-18 labeled 4-aminoquinazoline derivatives, including a derivative of this compound, were synthesized and evaluated as potential PET imaging agents for tumor detection. These compounds demonstrated promising results in biodistribution experiments (Chen et al., 2012).
  • Synthesis and Characterization for Pharmaceutical Applications :

    • The synthesis of various this compound derivatives was reported, with some showing potential antitumor activity in preliminary assays (Gui-ping, 2012).
    • A study focusing on the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline highlighted its role as a key intermediate for vandetanib, a drug that antagonizes VEGFR and EGFR (Rong-dong, 2011).

Safety and Hazards

While specific safety and hazard information for 7-Methoxyquinazoline was not found, a related compound, 4-Chloro-7-methoxyquinazoline, is known to be harmful if swallowed or in contact with skin. It can cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

7-Methoxyquinazoline primarily targets the Epidermal Growth Factor Receptor (EGFR) and the c-Mesenchymal-Epithelial Transition factor (c-Met) . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation. Aberrant expression of c-Met has been identified as a driving factor in EGFR Tyrosine Kinase Inhibitor (EGFR-TKI) resistance, particularly in non-small cell lung cancer (NSCLC) treatment .

Mode of Action

This compound interacts with its targets (EGFR and c-Met) by inhibiting their kinase activities . This inhibition prevents the phosphorylation of these proteins, thereby disrupting the downstream signaling pathways they regulate . For instance, one derivative of this compound, TS-41, has shown potent inhibitory activity against EGFR L858R and c-Met kinases .

Biochemical Pathways

The inhibition of EGFR and c-Met by this compound affects several biochemical pathways. The most notable is the downregulation of the phosphorylation of EGFR, c-Met, and downstream AKT at the molecular level . This disruption can lead to the induction of apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells .

Pharmacokinetics

In general, pharmacokinetic properties are crucial in the drug discovery and development stage .

Result of Action

The result of this compound’s action is the inhibition of cell growth and induction of apoptosis in cancer cells. For example, TS-41, a derivative of this compound, has shown excellent inhibitory activity on three NSCLC cell lines A549 −P, H1975, and PC-9 . It also induced apoptosis and cell cycle arrest of A549 −P cells in a concentration-dependent manner .

Biochemical Analysis

Biochemical Properties

7-Methoxyquinazoline derivatives have been designed and synthesized as inhibitors of EGFR/c-Met, which are key enzymes in various biochemical reactions . These compounds interact with these enzymes, inhibiting their activity and thus influencing the biochemical pathways in which they are involved .

Cellular Effects

This compound derivatives have shown inhibitory activity against various types of cells, including non-small cell lung cancer (NSCLC) cell lines . They influence cell function by inhibiting the activity of EGFR and c-Met, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with EGFR and c-Met, leading to their inhibition . This inhibition can result in changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound derivatives have been studied over time in laboratory settings . These studies have provided information on the stability and degradation of these compounds, as well as their long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound derivatives have been studied in animal models . These studies have shown that the effects of these compounds can vary with different dosages, with potential toxic or adverse effects observed at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interaction with EGFR and c-Met . These interactions can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with EGFR and c-Met . These interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with EGFR and c-Met . These interactions can direct it to specific compartments or organelles, affecting its activity or function .

Properties

IUPAC Name

7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRMMMLUWHPZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10105-37-0
Record name 7-methoxyquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxyquinazoline
Reactant of Route 2
7-Methoxyquinazoline
Reactant of Route 3
7-Methoxyquinazoline
Reactant of Route 4
7-Methoxyquinazoline
Reactant of Route 5
7-Methoxyquinazoline
Reactant of Route 6
7-Methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.